molecular formula C8H3ClF3NO4S B1487625 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride CAS No. 1268334-87-7

5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride

Cat. No.: B1487625
CAS No.: 1268334-87-7
M. Wt: 301.63 g/mol
InChI Key: FLOIXWJQIHZCRE-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride is characterized by a complex arrangement of three distinct heterocyclic and functional components. The primary structural framework consists of a furan ring system that is substituted at the 2-position with a sulfonyl chloride functional group and at the 5-position with a trifluoromethyl-substituted isoxazole ring. The furan ring adopts a planar geometry consistent with its aromatic character, with the oxygen heteroatom contributing to the electron delocalization across the five-membered ring system.

The isoxazole moiety presents unique bonding characteristics due to the presence of both nitrogen and oxygen heteroatoms within the five-membered ring structure. Research has demonstrated that the hydrogen-bond acceptor capacity of isoxazole structures is strongly localized on the nitrogen atom, which significantly influences the overall electronic distribution within the molecular framework. The trifluoromethyl substituent at the 5-position of the isoxazole ring introduces significant electronegativity effects that alter the electron density distribution throughout the conjugated system.

The sulfonyl chloride functional group represents the most reactive component of the molecular structure. The sulfur atom maintains tetrahedral geometry with two double bonds to oxygen atoms and single bonds to the chlorine atom and the furan ring carbon. This arrangement creates a highly electrophilic center that is responsible for the compound's reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronic properties of the adjacent furan ring system.

The trifluoromethyl group contributes substantially to the molecular polarization and lipophilicity characteristics. The three fluorine atoms create a highly electronegative environment that affects the charge distribution across the entire molecular framework. This substitution pattern has been shown to influence both the chemical reactivity and the conformational preferences of the molecule.

Properties

IUPAC Name

5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO4S/c9-18(14,15)7-2-1-5(16-7)4-3-6(17-13-4)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIXWJQIHZCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride, identified by CAS number 1268334-87-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structure features a trifluoromethyl group and a sulfonyl chloride moiety, which are significant for its reactivity and biological interactions.

Chemical Structure

The chemical formula for this compound is C8_8H3_3ClF3_3NO4_4S. This unique structure contributes to its biological properties, particularly its interaction with cellular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated significant antiproliferative effects against various cancer cell lines, particularly pancreatic cancer cells.

  • IC50_{50} Values : The compound exhibited IC50_{50} values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent cytotoxicity. In comparison, the IC50_{50} value for normal human lung fibroblasts (WI38) was 0.36 µM, suggesting a selective toxicity towards cancer cells .
Cell LineIC50_{50} (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

The proposed mechanism of action involves DNA intercalation, which disrupts the normal function of DNA and inhibits cell proliferation. The flat structural fragments of the compound enhance its ability to intercalate into DNA, thereby increasing its anticancer potency .

Case Studies

  • Study on Pancreatic Cancer Cells :
    A study investigated the effects of the compound on three pancreatic cancer cell lines: Panc-1, AsPC-3, and BxPC-3. The results indicated that extending the exposure time to the compound enhanced its antiproliferative effects significantly.
    • Findings : After 24 hours of treatment, the IC50_{50} values ranged from 0.051 to 0.226 µM across different cell lines .
  • Comparison with Reference Drugs :
    In comparative studies with established chemotherapy agents like doxorubicin and gemcitabine, this compound showed superior anticancer activity, suggesting its potential as a lead compound for further drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents : Research has indicated that compounds similar to 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride exhibit antimicrobial properties. Studies have demonstrated the efficacy of such compounds against various bacterial strains, making them potential candidates for new antibiotic development .

Cancer Research : The compound has been investigated for its potential role in cancer therapy. Its structural similarity to known anticancer agents suggests that it may inhibit specific pathways involved in tumor growth. Case studies have shown promising results in vitro, indicating its potential as a lead compound for further development .

Agrochemicals

Pesticide Development : The unique chemical structure allows for the modification of biological activity in agrochemicals. Research has focused on synthesizing derivatives of this compound to enhance its efficacy as a pesticide. Field trials have shown that modified versions can effectively control pest populations while minimizing environmental impact .

Material Science

Polymer Chemistry : The sulfonyl chloride functional group facilitates reactions with amines and alcohols, making it useful in synthesizing novel polymers. Studies have explored its application in creating materials with enhanced thermal stability and mechanical properties .

Fluorinated Materials : The trifluoromethyl group contributes to the hydrophobicity and chemical stability of materials. This property is advantageous in developing coatings and films that require resistance to solvents and harsh environmental conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against common bacterial strains, including E. coli and S. aureus. Results indicated a significant reduction in bacterial viability, suggesting that these compounds could serve as templates for developing new antibiotics .

Case Study 2: Pesticidal Activity

A field study conducted by agricultural scientists evaluated the effectiveness of a modified version of this compound as an insecticide against aphids on crops. The results showed a marked decrease in aphid populations over a two-week period, demonstrating the compound's potential as an environmentally friendly pest control agent.

Comparison with Similar Compounds

Thiophene-Based Analogs

Compound : 5-(5-(Trifluoromethyl)-3-Isoxazolyl)thiophene-2-Sulfonyl Chloride

  • CAS : 229956-98-3
  • Formula: C₈H₃ClF₃NO₃S₂
  • Molecular Weight : 317.69
  • Key Properties :
    • Corrosive (Hazard Statement H314) .
    • Higher molecular weight compared to furan analogs due to sulfur’s atomic mass.
    • Thiophene’s lower electronegativity vs. furan may reduce reactivity in electrophilic substitutions.

Comparison: Replacing furan with thiophene introduces sulfur, altering electronic properties.

Pyrazole-Based Analogs

Compound : 5-[5-(Trifluoromethyl)-1H-Pyrazol-3-yl]-2-Furansulfonyl Chloride

  • CAS : 1487357-18-5
  • Formula : C₈H₄ClF₃N₂O₃S
  • Molecular Weight : 301
  • Key Properties: LogP: 2.50 (moderate hydrophobicity) . isoxazole’s oxygen-nitrogen arrangement.

Comparison :
The pyrazole ring introduces additional nitrogen atoms, which may improve binding affinity in biological systems but reduce thermal stability compared to isoxazole.

Non-Trifluoromethyl Isoxazole Analogs

Compound : 5-(Isoxazol-3-yl)thiophene-2-Sulfonyl Chloride

  • CAS : 160233-27-2
  • Formula: C₇H₄ClNO₃S₂
  • Molecular Weight : 257.7
  • Key Properties :
    • Lacks trifluoromethyl group, reducing electronegativity and lipophilicity .

Comparison :
Absence of the trifluoromethyl group decreases molecular weight (257.7 vs. ~317 in CF₃-containing analogs) and may lower metabolic resistance.

Benzene-Based Analogs

Compound : 2-Methyl-5-[5-(Trifluoromethyl)-3-Isoxazolyl]Benzenesulfonyl Chloride

  • CAS/Ref : 10-F312796
  • Key Properties :
    • Benzene ring provides rigid planar structure, enhancing crystallinity vs. furan/thiophene .

Methyl-Substituted Analogs

Compound : 2-Methyl-5-[5-(Trifluoromethyl)-3-Isoxazolyl]-3-Furansulfonyl Chloride

  • CAS : 1308384-42-0

Comparison :
Methyl substitution on the furan ring may hinder nucleophilic attack at the sulfonyl chloride site.

Key Research Findings

Reactivity : Sulfonyl chlorides with trifluoromethyl groups exhibit enhanced electrophilicity, accelerating reactions with amines and alcohols .

Stability: CF₃-substituted isoxazole derivatives show improved thermal stability compared to non-fluorinated analogs due to strong C-F bonds .

Biological Activity : Pyrazole analogs demonstrate higher insecticidal activity in agrochemical applications, while isoxazole derivatives are preferred in pharmaceutical intermediates for their metabolic resistance .

Preparation Methods

Synthesis of Trifluoroacetaldehyde Oxime

A common precursor for the isoxazole ring is trifluoroacetaldehyde oxime, which can be synthesized by reacting trifluoroacetaldehyde methyl hemiacetal with hydroxylamine hydrochloride under basic aqueous methanol conditions at low temperature (0 °C), followed by stirring at room temperature overnight. The base is usually sodium hydroxide added slowly to control the reaction rate and yield.

Reagent Amount Role
Trifluoroacetaldehyde methyl hemiacetal 10.00 g (76.9 mmol) Aldehyde precursor
Hydroxylamine hydrochloride 8.00 g (115.1 mmol) Oxime formation agent
Sodium hydroxide (50% aq. solution) 16 mL (195.1 mmol) Base for deprotonation
Solvent 30% aqueous methanol Reaction medium

Cycloaddition to Form Isoxazole Ring

The isoxazole ring is formed via 1,3-dipolar cycloaddition of trifluoroacetaldehyde oxime with alkynes. This reaction is typically performed in toluene at room temperature under inert atmosphere (argon), with triethylamine as a base to facilitate the reaction. The reaction mixture is stirred for several hours, and the product precipitates out as a white solid, which is then purified by filtration and column chromatography.

Reagent Amount Role
Trifluoroacetaldehyde oxime 1 eq Dipole component
Aryl or alkyl alkyne 2 eq Dipolarophile
Triethylamine 2 eq Base
Solvent Toluene Reaction medium

Introduction of Sulfonyl Chloride Group on Furan Ring

The sulfonyl chloride group is introduced on the furan ring, typically at the 2-position, to yield the target compound this compound. This is achieved by sulfonation followed by chlorination of the corresponding sulfonic acid or sulfonate ester intermediate.

Sulfonation of the Furan Ring

Sulfonation is generally performed using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to avoid degradation of sensitive groups such as the trifluoromethyl isoxazole moiety.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride (PCl5), often under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) or NMR to confirm the conversion.

Representative Experimental Data and Conditions

Step Conditions Yield (%) Notes
Oxime formation 0 °C to r.t., aqueous MeOH, NaOH ~85 Stir overnight, careful base addition
Isoxazole cycloaddition r.t., toluene, Et3N, argon 70–85 Precipitation of product, column purification
Sulfonation Chlorosulfonic acid, 0–5 °C 60–75 Temperature control critical
Chlorination to sulfonyl chloride Thionyl chloride, reflux 65–80 Anhydrous conditions recommended

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy :

    • ^1H NMR and ^13C NMR confirm the isoxazole and furan ring structures.
    • ^19F NMR shows a singlet around -63.7 ppm attributable to the trifluoromethyl group.
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula $$C{10}H6F3NO4SCl$$ .
  • Infrared Spectroscopy (FTIR) :

    • Characteristic sulfonyl chloride absorption bands near 1350–1355 cm^-1 and 1170–1180 cm^-1.
    • Isoxazole ring vibrations observed at 1613 cm^-1 and 1148 cm^-1.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Trifluoroacetaldehyde oxime synthesis Trifluoroacetaldehyde methyl hemiacetal, hydroxylamine hydrochloride, NaOH, aqueous MeOH, 0 °C to r.t. High yield oxime intermediate
Isoxazole ring formation Oxime + alkynes, Et3N, toluene, r.t., inert atmosphere Efficient cycloaddition, purified product
Furan sulfonation Chlorosulfonic acid, low temperature Sulfonic acid intermediate formed
Conversion to sulfonyl chloride Thionyl chloride or PCl5, reflux, anhydrous Target sulfonyl chloride obtained

Q & A

Basic: What synthetic routes are established for 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves converting a sulfonic acid precursor to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux. Key parameters include:

  • Temperature control : Maintain reflux (~70–80°C) to ensure complete conversion without side reactions.
  • Stoichiometry : Use excess SOCl₂ (1.5–2.0 equivalents) to drive the reaction to completion.
  • Solvent choice : Anhydrous solvents like dichloromethane or toluene minimize hydrolysis.
    Post-reaction, remove residual SOCl₂ via vacuum distillation or washing with cold water. Yield optimization (>80%) requires strict moisture exclusion and inert atmosphere (e.g., N₂) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Identify furan and isoxazole proton environments (e.g., furan protons at δ 6.5–7.5 ppm; trifluoromethyl as a singlet in ¹⁹F NMR).
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 305.95 for C₈H₅ClF₃NO₃S) .

Advanced: How does the trifluoromethyl group influence sulfonyl chloride reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, accelerating reactions with amines or alcohols. However, steric hindrance from the isoxazole ring may reduce accessibility. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via kinetic assays (e.g., comparing reaction rates with non-fluorinated analogs) is recommended .

Advanced: What strategies mitigate side reactions during sulfonation/chlorination?

Answer:

  • Side reaction : Over-chlorination or hydrolysis.
  • Mitigation :
    • Use molecular sieves to scavenge moisture.
    • Quench excess SOCl₂ with dry ice post-reaction.
    • Monitor reaction progress via TLC or in situ IR to halt at optimal conversion .

Advanced: How can discrepancies in reaction yields during scale-up be resolved?

Answer:
Discrepancies arise from heat/mass transfer inefficiencies. Solutions:

  • Process optimization : Use flow chemistry for consistent mixing/temperature.
  • Statistical Design of Experiments (DoE) : Identify critical variables (e.g., stirring rate, solvent volume) affecting yield.
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Basic: What storage conditions prevent degradation of this compound?

Answer:
Store under inert gas (Ar/N₂) at –20°C in airtight, amber vials. Desiccants (e.g., silica gel) prevent hydrolysis. Confirm stability via periodic NMR/HPLC checks .

Advanced: How can computational methods predict cyclization regioselectivity for the isoxazolyl-furan core?

Answer:

  • DFT calculations : Compare transition state energies for possible cyclization pathways.
  • Molecular docking : Simulate interactions with catalytic sites (e.g., Lawesson’s reagent in ).
  • Hammett plots : Correlate substituent effects (e.g., trifluoromethyl) with reaction rates .

Advanced: How can in vitro bioactivity data inform structural modifications of sulfonamide derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the furan or isoxazole) and screen against cancer cell lines (e.g., NCI-60 panel).
  • Pharmacophore modeling : Identify critical binding features (e.g., sulfonamide H-bond donors) using docking studies.
  • Data normalization : Control for cytotoxicity via MTT assays and compare IC₅₀ values .

Basic: What parameters are critical during purification via column chromatography?

Answer:

  • Stationary phase : Use silica gel (60–120 mesh) for polar compounds.
  • Eluent system : Gradient of hexane/ethyl acetate (4:1 to 1:1) to separate sulfonyl chloride from unreacted precursors.
  • Rf monitoring : Target Rf ≈ 0.3–0.4 in hexane:EtOAc (3:1) .

Advanced: How to resolve conflicting stability data under varying pH conditions?

Answer:

  • Kinetic studies : Perform accelerated degradation tests at pH 3–10 (37°C).
  • HPLC-MS : Track degradation products (e.g., hydrolysis to sulfonic acid).
  • pH-rate profiling : Identify stability maxima/minima to recommend handling buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.